N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide
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Overview
Description
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide is a complex organic compound featuring a benzodioxole moiety, a thiazole ring, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(benzo[d][1,3]dioxol-5-yl)thiazole and 4-aminobenzamide.
Step 1 Formation of Intermediate: The 4-(benzo[d][1,3]dioxol-5-yl)thiazole is reacted with a suitable sulfonyl chloride under basic conditions to form an intermediate sulfonamide.
Step 2 Coupling Reaction: The intermediate is then coupled with 4-aminobenzamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Step 3 Cyclohexylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the thiazole ring, potentially converting it to a thiazolidine derivative.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or alkoxides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted benzamides and sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and thiazole moieties can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide: Lacks the sulfonamide and cyclohexyl groups, making it less versatile in terms of chemical reactivity.
4-(benzo[d][1,3]dioxol-5-yl)thiazole: A simpler structure that serves as a precursor in the synthesis of the target compound.
N-cyclohexyl-N-methylsulfamoylbenzamide: Contains the sulfonamide and cyclohexyl groups but lacks the thiazole and benzodioxole moieties.
Uniqueness
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. The presence of both the benzodioxole and thiazole rings, along with the sulfonamide and cyclohexyl groups, makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S2/c1-27(18-5-3-2-4-6-18)34(29,30)19-10-7-16(8-11-19)23(28)26-24-25-20(14-33-24)17-9-12-21-22(13-17)32-15-31-21/h7-14,18H,2-6,15H2,1H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRKMXTYOMZYEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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